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molecular formula C13H18NaO2 B8756331 Ibuprofen (sodium)

Ibuprofen (sodium)

Cat. No. B8756331
M. Wt: 229.27 g/mol
InChI Key: VYBJYTLOZWAVMJ-UHFFFAOYSA-N
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Patent
US05599969

Procedure details

where the phenylpropionic acid is ibuprofen, contact with an aqueous solution of a sodium containing base to produce an aqueous solution of sodium ibuprofen which is separated from the water-immiscible solvent, the aqueous solution then being diluted with acetone to crystallise further-(S)-enriched-sodium-ibuprofen; or
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(C)C(O)=O)C=CC=CC=1.[OH:12][C:13]([CH:15]([C:17]1[CH:26]=[CH:25][C:20]([CH2:21][CH:22]([CH3:24])[CH3:23])=[CH:19][CH:18]=1)[CH3:16])=[O:14].[Na:27]>>[OH:14][C:13]([CH:15]([C:17]1[CH:18]=[CH:19][C:20]([CH2:21][CH:22]([CH3:23])[CH3:24])=[CH:25][CH:26]=1)[CH3:16])=[O:12].[Na:27] |f:3.4,^1:26,42|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1.[Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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